Electronic Differentiation: 4-Fluorobenzamide vs. 4-Chlorobenzamide Analog on LogP and Dipole Moment
The target compound incorporates a 4-fluorobenzamide group, whereas the direct analog 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 314045-85-7) bears a 4-chlorobenzamide. Fluorine substitution results in a lower computed XLogP3-AA of 5.3 versus an estimated ~5.8 for the chloro analog, reflecting differential lipophilicity [1]. The fluorine atom also introduces a stronger local dipole moment (C-F bond dipole ~1.4 D vs. C-Cl ~1.5 D but with different vector orientation due to shorter bond length), which can influence binding to polar protein pockets [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (estimated XLogP3-AA ≈ 5.8) |
| Quantified Difference | ΔXLogP ≈ 0.5 log units lower for fluoro analog |
| Conditions | Computed values from PubChem (XLogP3 3.0) and structural estimation |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are critical factors for in vitro assay reliability and in vivo pharmacokinetics.
- [1] PubChem. Compound Summary: N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide. CID 1116408, XLogP3-AA = 5.3. View Source
- [2] Smart BE. Fluorine substituent effects (on bioactivity). J Fluorine Chem. 2001; 109:3-11. View Source
